molecular formula C10H11NO3 B14585525 5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one CAS No. 61190-55-4

5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one

Cat. No.: B14585525
CAS No.: 61190-55-4
M. Wt: 193.20 g/mol
InChI Key: KVFAYHXYEHDMHJ-UHFFFAOYSA-N
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Description

5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a furan derivative with an azepine precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base such as sodium methoxide in butanol under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are more suitable for large-scale production can be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism by which 5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one: This compound features a thieno ring instead of a furan ring.

    4H-furo[3,2-c]azepin-4-one, 5,6,7,8-tetrahydro-3-methyl-2-nitro-: This derivative includes additional methyl and nitro groups.

Uniqueness

5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for further study and development.

Properties

CAS No.

61190-55-4

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-acetyl-7,8-dihydro-6H-furo[3,2-c]azepin-4-one

InChI

InChI=1S/C10H11NO3/c1-7(12)11-5-2-3-9-8(10(11)13)4-6-14-9/h4,6H,2-3,5H2,1H3

InChI Key

KVFAYHXYEHDMHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C(C1=O)C=CO2

Origin of Product

United States

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